6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
“6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole ring is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13N3. The molecular weight is 175.23 g/mol.Chemical Reactions Analysis
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound that can be synthesized through various chemical reactions involving cycloaddition and cyclization processes. These synthetic routes offer pathways to create derivatives with potential antimicrobial and antioxidant activities. The process typically involves the reaction of nitrile imines with enolic forms of ethyl acetoacetate to produce pyrazole carboxylates, which can then be further modified to achieve the desired chemical structure. Such compounds have been studied for their good antimicrobial and antioxidant activity, indicating their potential in scientific research for developing new therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).
Antimicrobial Activity
Research into similar compounds has demonstrated promising antimicrobial properties. For instance, derivatives synthesized through condensation reactions of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines have shown significant antimicrobial activity. The structural elucidation of these compounds, based on spectral data, supports their potential use in combating microbial infections (Jyothi & Madhavi, 2019).
Antioxidant Properties
The antioxidant capabilities of similar compounds are noteworthy. For example, the synthesis of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one has been explored for its antioxidant activity, utilizing DPPH radical scavenging and DNA protection assays. These studies highlight the potential of such compounds in scientific research focusing on the development of antioxidants (Umesha, Rai, & Harish Nayaka, 2009).
Properties
IUPAC Name |
6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHHKANNWMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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